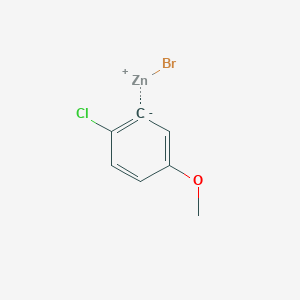

2-Chloro-5-methoxyphenylZinc bromide

Description

2-Chloro-5-methoxyphenylzinc bromide is an organozinc reagent characterized by a substituted aromatic ring bearing both chloro (-Cl) and methoxy (-OCH₃) groups. Its synthesis typically follows protocols analogous to those for arylzinc bromides, involving the reaction of a halogenated aromatic precursor with activated zinc. For instance, the preparation of 2-chlorophenylzinc bromide involves zinc dust, cobalt bromide (as an activator), and 2-bromochlorobenzene in acetonitrile, yielding ~75% under argon .

The molecular formula of this compound is C₇H₅ClOZnBr, with a molecular weight of 313.87 g/mol. Its structure combines the moderate reactivity of organozinc compounds with the steric and electronic effects of dual substituents, making it useful in cross-coupling reactions where functional group tolerance is critical.

Properties

Molecular Formula |

C7H6BrClOZn |

|---|---|

Molecular Weight |

286.9 g/mol |

IUPAC Name |

bromozinc(1+);1-chloro-4-methoxybenzene-6-ide |

InChI |

InChI=1S/C7H6ClO.BrH.Zn/c1-9-7-4-2-6(8)3-5-7;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1 |

InChI Key |

UKYVICDXDBRLGH-UHFFFAOYSA-M |

Canonical SMILES |

COC1=C[C-]=C(C=C1)Cl.[Zn+]Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-5-methoxyphenylZinc bromide can be synthesized through the reaction of 2-chloro-5-methoxyphenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the use of a Grignard reagent or a similar organometallic compound to facilitate the formation of the organozinc species .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent, and reagent concentrations, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methoxyphenylZinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. It can also participate in other types of reactions, including oxidation and reduction, depending on the reagents and conditions used .

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate or sodium hydroxide are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions. In Suzuki-Miyaura coupling, the primary products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

2-Chloro-5-methoxyphenylZinc bromide has a wide range of applications in scientific research:

Biology: Employed in the modification of biomolecules and the synthesis of biologically active compounds.

Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 2-Chloro-5-methoxyphenylZinc bromide in cross-coupling reactions involves the formation of a reactive organozinc intermediate. This intermediate undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved in these reactions are primarily the palladium catalyst and the organic substrates .

Comparison with Similar Compounds

Comparison with Similar Compounds

2-Chlorophenylzinc Bromide

- Molecular Formula : C₆H₄ClZnBr

- Molecular Weight : 258.81 g/mol

- Synthesis : Prepared via zinc activation with cobalt bromide in acetonitrile, yielding 75% .

- Reactivity : The absence of a methoxy group simplifies the electronic environment, enhancing electrophilic attack at the ortho position relative to chlorine.

- Stability : Similar to the methoxy analog but less sensitive to steric hindrance.

Phenylmagnesium Bromide

- Molecular Formula : C₆H₅MgBr

- Molecular Weight : 181.31 g/mol

- Synthesis : Typically prepared in tetrahydrofuran (THF) with near-quantitative yields (>90%) .

- Reactivity : Highly reactive toward electrophiles (e.g., carbonyl compounds) but moisture-sensitive.

- Stability : Requires strict anhydrous conditions, unlike zinc analogs, which are more air-stable .

4-Bromo-2-nitroaniline

- Molecular Formula : C₆H₅BrN₂O₂

- Molecular Weight : 233.02 g/mol

- Role: Not an organometallic but a brominated aromatic precursor. Highlights the diversity of bromo-substituted intermediates in synthesis .

Research Findings and Data Tables

Table 1: Comparative Properties of Organometallic Reagents

*Estimated based on analogous synthesis .

Key Findings:

Metal Reactivity : Zinc reagents exhibit lower reactivity than Grignard analogs but superior functional group tolerance, enabling use in complex syntheses .

Solubility : Acetonitrile-based zinc reagents contrast with THF-soluble Grignard reagents, influencing solvent choice in multi-step reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.